3-(5-bromo-2-(difluoromethoxy)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide
Description
This compound features a propanamide backbone linking two key moieties:
- Aromatic Core: A 5-bromo-2-(difluoromethoxy)phenyl group, where bromine (Br) enhances lipophilicity and the difluoromethoxy (OCHF₂) group contributes electron-withdrawing effects and metabolic stability.
The combination of halogenation, fluorinated alkoxy groups, and heterocyclic amines suggests applications in medicinal chemistry, possibly targeting enzymes or receptors requiring hydrophobic and polar interactions .
Properties
IUPAC Name |
3-[5-bromo-2-(difluoromethoxy)phenyl]-N-(1-pyridin-2-ylpyrrolidin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrF2N3O2/c20-14-5-6-16(27-19(21)22)13(11-14)4-7-18(26)24-15-8-10-25(12-15)17-3-1-2-9-23-17/h1-3,5-6,9,11,15,19H,4,7-8,10,12H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCALHKRLGUGLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=C(C=CC(=C2)Br)OC(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(5-bromo-2-(difluoromethoxy)phenyl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)propanamide, with the CAS number 1795193-73-5, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, focusing on its anticancer and antimicrobial activities, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 440.29 g/mol. Its structure features a bromo-substituted phenyl ring and a pyrrolidine moiety linked to a pyridine, suggesting potential interactions with biological targets due to its diverse functional groups.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this one, particularly those containing pyridine and pyrrolidine structures. For instance, derivatives of 5-oxopyrrolidine have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 lung adenocarcinoma cells.
Key Findings:
- In vitro assays revealed that compounds with similar structural features exhibited reduced viability in A549 cells, indicating potential for further development as anticancer agents. The mechanism appears to involve apoptosis induction and cell cycle arrest, although specific pathways for this compound require further elucidation .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 | 66 | Apoptosis induction |
| Compound B | HCT116 | 45 | Cell cycle arrest |
| 3-(5-bromo...) | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound also warrant attention. Similar compounds have shown efficacy against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the pyridine ring is often associated with enhanced interaction with bacterial enzymes, potentially leading to inhibition of growth.
Key Findings:
- Compounds structurally related to 3-(5-bromo...) have been tested against various pathogens, demonstrating promising results against resistant strains. The specific activity of this compound against clinically relevant pathogens remains to be characterized but is anticipated based on preliminary data from similar compounds .
Table 2: Antimicrobial Activity Overview
| Compound | Pathogen Tested | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|---|
| Compound C | MRSA | 32 µg/mL | Effective against resistant strains |
| Compound D | E. coli | 16 µg/mL | Broad-spectrum activity |
| 3-(5-bromo...) | TBD | TBD | TBD |
Case Studies
Case Study 1: Anticancer Screening
A study involving a series of pyrrolidine derivatives assessed their cytotoxic effects on A549 cells compared to standard chemotherapeutics like cisplatin. The results indicated that while some derivatives showed significant toxicity towards cancer cells, they also affected non-cancerous cells, highlighting the need for selectivity in drug design .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of pyridine-based compounds against Staphylococcus aureus. The study found that certain modifications to the chemical structure enhanced activity against resistant strains, suggesting that similar modifications could be beneficial for enhancing the efficacy of 3-(5-bromo...) .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
A comparative analysis of structurally related compounds is provided below:
Electronic and Steric Considerations
- Halogen Effects : Bromine in the target compound and analogs (e.g., ) increases molecular weight and lipophilicity, favoring membrane penetration. Chlorine (CAS 364598-21-0) is more electronegative but less metabolically stable than difluoromethoxy .
- Fluorination: The OCHF₂ group in the target compound offers superior oxidative stability compared to non-fluorinated alkoxy groups (e.g., methoxy) and nitro substituents (CAS 1005576-93-1) .
Pharmacological Hypotheses
- The target compound’s pyrrolidine-pyridine group could mimic natural ligands (e.g., ATP in kinases), while the difluoromethoxy phenyl may occupy hydrophobic pockets. This contrasts with morpholine-containing analogs (CAS 1005576-93-1), which might favor solubility over target affinity .
- Propionamide derivatives (CAS 300354-18-1) with stereospecific dichlorophenyl groups may exhibit higher selectivity but reduced metabolic stability compared to the target’s fluorinated aromatic core .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
